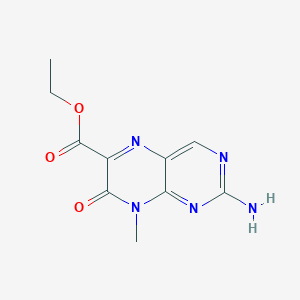
Ethyl 2-amino-8-methyl-7-oxo-7,8-dihydropteridine-6-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-amino-8-methyl-7-oxo-7,8-dihydropteridine-6-carboxylate is a heterocyclic compound that belongs to the pteridine family. Pteridines are known for their biological significance, particularly in the field of biochemistry and pharmacology. This compound is characterized by its unique structure, which includes an ethyl ester group, an amino group, and a methyl group attached to the pteridine ring system.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-8-methyl-7-oxo-7,8-dihydropteridine-6-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. For instance, the reaction may start with the formation of a pteridine intermediate, followed by the introduction of the ethyl ester and amino groups through subsequent reactions. The reaction conditions often involve the use of solvents like methanol or ethanol and catalysts to facilitate the process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, often involving steps like crystallization and purification to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-amino-8-methyl-7-oxo-7,8-dihydropteridine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, such as reducing the keto group to a hydroxyl group.
Substitution: The amino and ethyl ester groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pteridine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce new alkyl or aryl groups into the molecule.
Applications De Recherche Scientifique
Ethyl 2-amino-8-methyl-7-oxo-7,8-dihydropteridine-6-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex pteridine derivatives.
Biology: The compound is studied for its potential role in biological processes, including enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of drugs targeting specific enzymes or receptors.
Industry: The compound may be used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of ethyl 2-amino-8-methyl-7-oxo-7,8-dihydropteridine-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pteridine: The parent compound of the pteridine family, known for its role in biological systems.
Folic Acid: A well-known pteridine derivative essential for DNA synthesis and repair.
Methotrexate: A pteridine-based drug used in chemotherapy and autoimmune disease treatment.
Uniqueness
Ethyl 2-amino-8-methyl-7-oxo-7,8-dihydropteridine-6-carboxylate is unique due to its specific functional groups and structure, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
2539-49-3 |
|---|---|
Formule moléculaire |
C10H11N5O3 |
Poids moléculaire |
249.23 g/mol |
Nom IUPAC |
ethyl 2-amino-8-methyl-7-oxopteridine-6-carboxylate |
InChI |
InChI=1S/C10H11N5O3/c1-3-18-9(17)6-8(16)15(2)7-5(13-6)4-12-10(11)14-7/h4H,3H2,1-2H3,(H2,11,12,14) |
Clé InChI |
CQSLZDBKZAHHFD-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=NC2=CN=C(N=C2N(C1=O)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


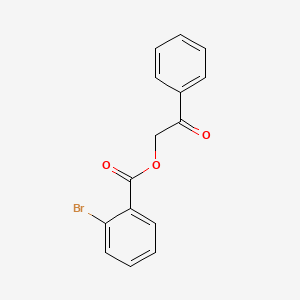
![Ethanone, 1-[3-(aminomethyl)-4-hydroxyphenyl]-(9CI)](/img/structure/B13794411.png)
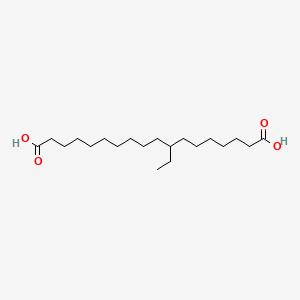
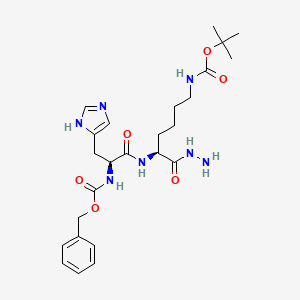
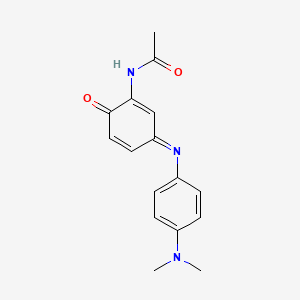
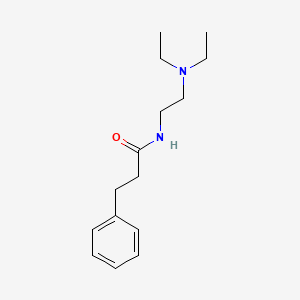
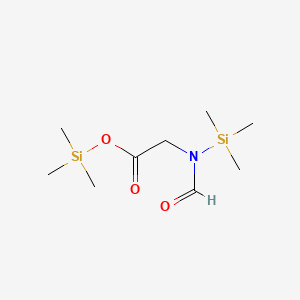
![Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-(2-fluorophenyl)-](/img/structure/B13794440.png)
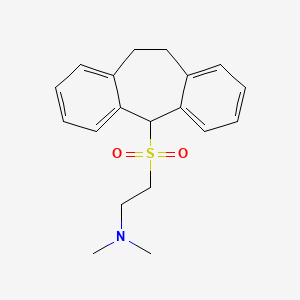
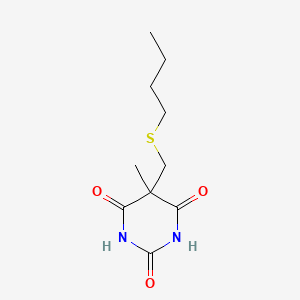

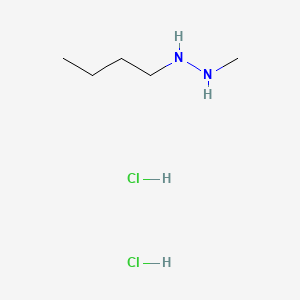
![2,3,3-Trimethylhexahydroimidazo[1,5-A]pyrazin-1(5H)-one](/img/structure/B13794470.png)
![5,9-Methano-1H-1,2,4-triazolo[4,3-a]azepine(9CI)](/img/structure/B13794482.png)
